Cas no 1118787-09-9 (3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime)
![3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime structure](https://ja.kuujia.com/scimg/cas/1118787-09-9x500.png)
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime 化学的及び物理的性質
名前と識別子
-
- N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine
- 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime
-
- インチ: 1S/C11H20N2O/c1-11(2,3)13-6-8-4-5-9(7-13)10(8)12-14/h8-9,14H,4-7H2,1-3H3
- InChIKey: HHZMWBABTWDQKD-UHFFFAOYSA-N
- SMILES: N(=C1/C2CCC/1CN(C(C)(C)C)C2)/O
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM389801-5g |
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime |
1118787-09-9 | 95%+ | 5g |
$*** | 2023-04-03 | |
Enamine | EN300-42229-0.5g |
N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine |
1118787-09-9 | 95% | 0.5g |
$679.0 | 2023-02-10 | |
Enamine | EN300-42229-0.1g |
N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine |
1118787-09-9 | 95% | 0.1g |
$301.0 | 2023-02-10 | |
Enamine | EN300-42229-5.0g |
N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine |
1118787-09-9 | 95% | 5.0g |
$2525.0 | 2023-02-10 | |
Enamine | EN300-42229-10.0g |
N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine |
1118787-09-9 | 95% | 10.0g |
$3746.0 | 2023-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1556822-10g |
3-(Tert-butyl)-3-azabicyclo[3.2.1]Octan-8-one oxime |
1118787-09-9 | 98% | 10g |
¥38714.00 | 2024-08-09 | |
Chemenu | CM389801-500mg |
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime |
1118787-09-9 | 95%+ | 500mg |
$*** | 2023-04-03 | |
Chemenu | CM389801-10g |
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime |
1118787-09-9 | 95%+ | 10g |
$*** | 2023-04-03 | |
Enamine | EN300-42229-2.5g |
N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine |
1118787-09-9 | 95% | 2.5g |
$1707.0 | 2023-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3999-1G |
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime |
1118787-09-9 | 95% | 1g |
¥ 3,775.00 | 2023-04-06 |
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oximeに関する追加情報
Introduction to 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime (CAS No. 1118787-09-9)
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime (CAS No. 1118787-09-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bicyclic structure and the presence of a tert-butyl group, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs targeting neurological disorders and cancer.
The molecular structure of 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime is notable for its stability and the ability to form strong hydrogen bonds, which contribute to its biological activity. The tert-butyl group enhances the lipophilicity of the molecule, facilitating its passage through biological membranes and improving its bioavailability. The oxime functional group, on the other hand, is known for its reactivity and ability to form coordination complexes with metal ions, which can be leveraged in the design of metal-based therapeutics.
Recent studies have highlighted the potential of 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime as a lead compound in the development of drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, thereby reducing neurotoxicity and cognitive decline.
In addition to its neuroprotective properties, 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime has also shown promise as an anticancer agent. Preclinical studies have indicated that this compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. A recent investigation published in Cancer Research revealed that 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime can disrupt the mitochondrial membrane potential in cancer cells, leading to increased production of reactive oxygen species (ROS) and subsequent cell death. This selective cytotoxicity makes it a valuable candidate for further development as an anticancer drug.
The synthesis of 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime involves a series of well-defined chemical reactions, including ring closure metathesis (RCM) and oximation steps. These synthetic routes have been optimized to achieve high yields and purity, making large-scale production feasible for both research and commercial purposes. The robustness of these synthetic methods ensures that the compound can be consistently produced with minimal impurities, which is crucial for its use in preclinical and clinical studies.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects reported. These findings are encouraging and pave the way for more advanced clinical trials to further assess its therapeutic potential.
In conclusion, 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime (CAS No. 1118787-09-9) represents a promising lead compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its biological activities, make it an attractive candidate for the development of novel drugs targeting neurological disorders and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a key player in the future landscape of drug discovery.
1118787-09-9 (3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime) Related Products
- 1126522-69-7(9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)
- 1387918-10-6(N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide)
- 1805684-93-8(6-Iodo-7-trifluoromethyl-1H-benzimidazole)
- 2167546-25-8(Tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate)
- 2680887-08-3(tert-butyl 5-bromo-2-{(tert-butoxy)carbonylamino}benzoate)
- 2030723-53-4(tert-butyl 2-(2Z)-bicyclo2.2.1heptan-2-ylideneacetate)
- 1227577-65-2(6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile)
- 1131-63-1(5,6,7,8-tetrahydronaphthalene-2-carboxylic acid)
- 2091217-95-5(2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid)
- 133218-06-1(3-(4-fluorophenyl)prop-1-yn-1-yltrimethylsilane)
